
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
Overview
Description
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as PD0332991, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. PD0332991 targets cyclin-dependent kinases (CDKs) 4 and 6, which play a crucial role in the cell cycle progression. Inhibition of CDK4/6 by PD0332991 has been shown to halt cell cycle progression and induce cell death in cancer cells.
Mechanism of Action
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide targets CDK4/6, which are key regulators of the cell cycle progression. CDK4/6 complex with cyclin D1 promotes the progression of the cell cycle from the G1 to the S phase. Inhibition of CDK4/6 by this compound prevents the phosphorylation of retinoblastoma protein (Rb), which is a crucial step in the transition from the G1 to the S phase. This leads to cell cycle arrest and induction of cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, this compound inhibits the phosphorylation of Rb, leading to cell cycle arrest and induction of cell death. This compound also alters the expression of genes involved in the cell cycle, apoptosis, and DNA repair. Physiologically, this compound has been shown to induce senescence in cancer cells, which is a state of permanent cell cycle arrest.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly selective for CDK4/6, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. This compound is also highly insoluble in water, which may limit its use in certain assays.
Future Directions
For research on 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide include:
1. Investigating the use of this compound in combination with other cancer treatments, such as immunotherapy.
2. Studying the mechanisms of resistance to this compound in cancer cells and developing strategies to overcome resistance.
3. Investigating the potential use of this compound in the treatment of other types of cancer, such as pancreatic cancer.
4. Developing more potent and selective CDK4/6 inhibitors based on the structure of this compound.
5. Investigating the potential use of this compound in other diseases, such as neurodegenerative diseases.
Synthesis Methods
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide can be synthesized through a four-step process. The first step involves the reaction of 3,4-dimethylphenylamine with 2-chloro-5-nitropyrimidine to give 5-chloro-N-(3,4-dimethylphenyl)-2-nitropyrimidine. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the amino group with methylthioacetic acid to give 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine. The final step involves the reaction of the pyrimidine with ethyl chloroformate and triethylamine to give this compound.
Scientific Research Applications
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In clinical trials, this compound has shown promising results in the treatment of breast cancer, with significant improvements in progression-free survival observed in patients treated with this compound in combination with other cancer treatments.
properties
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-5-10(6-9(8)2)17-13(19)12-11(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRCIUXCYONLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326506 | |
| Record name | 5-chloro-N-(3,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
879935-75-8 | |
| Record name | 5-chloro-N-(3,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



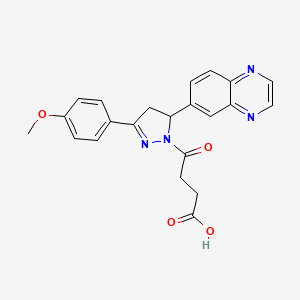

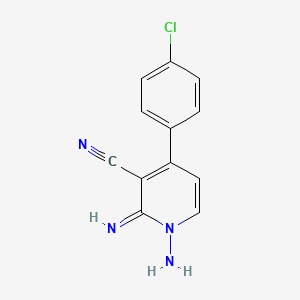
![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)
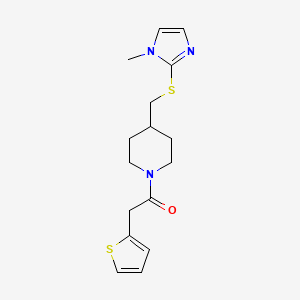

![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)
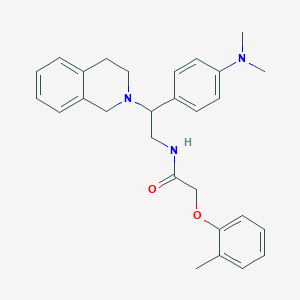
![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)
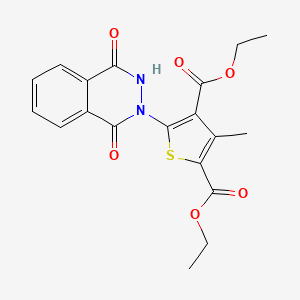
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)
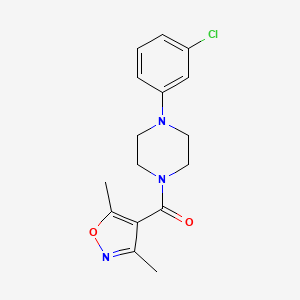
![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)